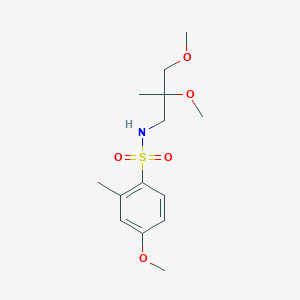
N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H23NO5S and its molecular weight is 317.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₃H₁₉N₁O₅S
- Functional Groups :
- Sulfonamide group (-SO₂NH₂)
- Methoxy groups (-OCH₃)
- A branched alkyl chain
The presence of multiple methoxy groups enhances the compound's solubility and ability to interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity :
Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis, which is crucial for nucleic acid production.
2. Modulation of Cell Signaling Pathways :
The compound may influence various signaling pathways, potentially leading to apoptosis in cancer cells.
3. Interaction with Proteins and Nucleic Acids :
The sulfonamide group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance binding affinity through hydrophobic interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria by interfering with folate metabolism.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | High | Inhibits folate synthesis |
| Traditional Sulfonamides | Moderate | Similar mechanism but less effective |
Anticancer Potential
This compound has been explored for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The structural features may enhance its interaction with molecular targets involved in cancer progression.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with other sulfonamide derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)methanesulfonamide | Contains methoxy group on phenyl ring | Moderate antimicrobial activity |
| N-(2-bromophenyl)methanesulfonamide | Contains bromine; less reactive | Limited antimicrobial effects |
The presence of multiple methoxy groups and a branched alkyl chain in this compound enhances its reactivity and biological interactions compared to these analogs.
Case Studies
Recent studies have highlighted the medicinal properties of this compound derived from natural sources. For instance:
-
Study on Natural Sources : Researchers at Bihar Agricultural University identified this compound as a bioactive component in makhana (fox nut), suggesting its therapeutic potential in enhancing health benefits beyond dietary value.
"This discovery reflects the growing interest in exploring natural products for pharmaceutical applications."
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-11-8-12(19-4)6-7-13(11)21(16,17)15-9-14(2,20-5)10-18-3/h6-8,15H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOOMXMVPSSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













